5-Chloro-1-methylpyridin-2-one
Overview
Description
5-Chloro-1-methylpyridin-2-one is a useful research compound. Its molecular formula is C6H6ClNO and its molecular weight is 143.57 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Applications
Intermediate for Medicines and Pesticides : 2-Chloro-5-trichloromethylpyridine, a derivative of 5-Chloro-1-methylpyridin-2-one, is an essential intermediate in the synthesis of various medicines and pesticides. This compound is purified using extraction, distillation, and column chromatography techniques, achieving a high purity level over 99% (Su Li, 2005).
Synthesis of Imidazopyridines : The imidazopyridine scaffold, synthesized from chemicals like this compound, plays a vital role in medicinal chemistry due to its application in drug development (A. K. Bagdi et al., 2015).
Antitumor Activity : Certain derivatives synthesized from this compound, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have shown potent antitumor activities, especially against specific carcinomas in rats (E. Grivsky et al., 1980).
Material Science and Organic Synthesis
Photochemical Dimerization : Ultraviolet irradiation of derivatives like 2-aminopyridine and 2-pyridone, which can be synthesized from this compound, results in the formation of photodimers. These dimers have unusual chemical and physical properties, indicating their potential application in material science (E. Taylor & R. O. Kan, 1963).
Metal Ion-Binding Modules for Supramolecular Nanoengineering : Derivatives of this compound are used to synthesize multi-topic metal ion-binding modules, which are crucial in supramolecular nanoengineering. These complexes have applications in creating metal ion-coordinated conjugated polymers (Baxter, 2000).
Radiosensitizing Effects
- Enhancing the Efficacy of Radiotherapy : 5-Chloro-2,4-dihydroxypyridine (Gimeracil), a compound related to this compound, has been found to sensitize cells to radiation by inhibiting DNA double-strand break repair mechanisms. This discovery is significant for enhancing the efficacy of radiotherapy (M. Takagi et al., 2010).
Corrosion Inhibition
- Steel Corrosion Inhibition : Pyridazine compounds, synthesized from this compound derivatives, have been studied for their effectiveness in inhibiting steel corrosion in acidic solutions. This research is valuable in materials protection and engineering (M. Bouklah et al., 2006).
Properties
IUPAC Name |
5-chloro-1-methylpyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOJAMFZYRYPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545899 | |
Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-78-2 | |
Record name | 5-Chloro-1-methylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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